molecular formula C3F7IO B14748587 (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

Cat. No.: B14748587
M. Wt: 311.92 g/mol
InChI Key: AKRCGMWXORUMMA-REOHCLBHSA-N
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Description

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated ethanes and iodine-containing reagents.

    Iodination: The incorporation of the iodine atom is carried out using iodinating agents such as iodine monochloride or iodine in the presence of catalysts.

    Trifluoromethoxylation: The addition of the trifluoromethoxy group is performed using reagents like trifluoromethyl ethers or trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Addition Reactions: The ethane backbone can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces iodinated alcohols.

Scientific Research Applications

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.

    Pathways: It may influence biochemical pathways by modifying the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds.

Properties

Molecular Formula

C3F7IO

Molecular Weight

311.92 g/mol

IUPAC Name

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

InChI

InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10/t2-/m0/s1

InChI Key

AKRCGMWXORUMMA-REOHCLBHSA-N

Isomeric SMILES

[C@](C(F)(F)F)(OC(F)(F)F)(F)I

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)F)(F)I

Origin of Product

United States

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